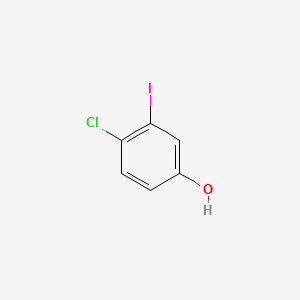

4-Chloro-3-iodophenol

Beschreibung

Contextualization within Halogenated Phenol (B47542) Chemistry and Research Landscape

Halogenated phenols are a class of organic compounds that have long been a subject of intense study due to their diverse applications and environmental presence. mdpi.com They are utilized in the manufacturing of pesticides, disinfectants, and flame retardants. mdpi.combiosynth.com The inclusion of different halogen atoms (fluorine, chlorine, bromine, iodine) and their positions on the phenol ring significantly influences the compound's properties, including acidity, reactivity, and biological activity. mdpi.commdpi.com

The study of di-halogenated phenols, such as 4-Chloro-3-iodophenol, is crucial for understanding structure-property relationships within this class of compounds. Research has explored how the interplay between different halogens affects crystal packing and intermolecular interactions, such as halogen bonds. iucr.orgresearchgate.net These fundamental studies are essential for designing new materials with specific properties.

Significance of this compound as a Research Scaffold and Intermediate

The true value of this compound in contemporary research lies in its role as a versatile building block, or scaffold, in organic synthesis. lookchem.com A research scaffold is a core molecular structure that can be systematically modified to create a library of related compounds. whiterose.ac.ukresearchgate.net The distinct reactivity of the chloro and iodo substituents on the phenol ring allows for selective chemical transformations, enabling chemists to introduce a variety of functional groups at specific positions.

This targeted modification is a cornerstone of drug discovery and materials science. In the pharmaceutical industry, this compound serves as a key intermediate in the synthesis of new drug candidates. lookchem.com Its structural motifs can be found in molecules designed to interact with specific biological targets. Similarly, in the agrochemical sector, it is a precursor for producing compounds aimed at crop protection and enhanced agricultural output. lookchem.com The compound is also used as a reagent in the synthesis of diagnostic agents and sunscreens. biosynth.com

Current Challenges and Emerging Research Opportunities in the Field

While the utility of halogenated phenols is well-established, their environmental impact remains a significant concern. Many of these compounds are persistent organic pollutants, and their presence in water sources is a pressing issue. nih.govosti.gov A major challenge is the development of efficient and environmentally benign methods for their degradation and removal. nih.govresearchgate.net

This challenge, however, presents a wealth of research opportunities. Scientists are exploring novel catalytic systems, including biomimetic approaches using iron(III)-porphyrin complexes and enzymatic processes, to dehalogenate and detoxify these compounds. mdpi.commdpi.comnih.gov Understanding the mechanisms of these reactions at a molecular level is crucial for developing effective remediation strategies.

Furthermore, the unique electronic and steric properties of this compound open doors for its application in new areas. Its potential in the design of "smart" materials, whose properties can be tuned by external stimuli, is an active area of investigation. The study of its crystal engineering and the nature of its intermolecular halogen bonds continues to provide insights into the fundamental forces that govern molecular assembly. iucr.org

Scope and Objectives of the Academic Investigation

The academic investigation of this compound is multifaceted. Key objectives include:

Elucidating Synthetic Pathways: Developing more efficient and sustainable methods for its synthesis.

Characterizing Physicochemical Properties: A comprehensive understanding of its properties is essential for predicting its behavior in various systems.

Exploring Reactivity: Investigating the selective reactivity of its halogen substituents to expand its utility as a synthetic intermediate.

Probing Intermolecular Interactions: Studying its crystal structure and the nature of its halogen bonds to inform the design of new materials. iucr.org

Developing Applications: Harnessing its unique properties for the creation of novel pharmaceuticals, agrochemicals, and functional materials.

Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 202982-72-7 |

| Molecular Formula | C₆H₄ClIO |

| Molecular Weight | 254.45 g/mol |

| Appearance | White to light yellow crystalline powder |

| Melting Point | 73-79 °C chemicalbook.comsigmaaldrich.com |

| Boiling Point | 312.4 °C at 760 mmHg lookchem.comletopharm.com |

| Density | 2.087 g/cm³ lookchem.comletopharm.com |

| pKa | 8.67 ± 0.18 (Predicted) chemicalbook.com |

| Solubility | Soluble in organic solvents such as ethanol (B145695) and acetone (B3395972) lookchem.com |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-chloro-3-iodophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClIO/c7-5-2-1-4(9)3-6(5)8/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPIATGHEVZKVRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10628976 | |

| Record name | 4-Chloro-3-iodophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10628976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202982-72-7 | |

| Record name | 4-Chloro-3-iodophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=202982-72-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-3-iodophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10628976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Chloro 3 Iodophenol and Its Derivatives

Regioselective Halogenation Strategies in Phenolic Systems

The hydroxyl group of a phenol (B47542) is a potent activating group and an ortho, para-director in electrophilic aromatic substitution reactions. nih.govlibretexts.org Synthesizing a specifically substituted compound like 4-chloro-3-iodophenol, which has substituents in a meta relationship to each other, necessitates strategic planning to overcome the inherent directing effects of the functional groups.

The direct C-H functionalization of phenols is an efficient tool for increasing molecular complexity. acs.orgresearchgate.netnih.gov The phenolic hydroxyl group can be used to direct substitution to the ortho position. Various reagents have been developed for the electrophilic iodination of phenols. nih.gov A combination of N-iodosuccinimide (NIS) and p-toluenesulfonic acid is effective for the mild and highly regioselective monoiodination of phenols. researchgate.net

Iron(III)-catalyzed iodination using NIS has also been shown to be highly regioselective for a range of activated aryl compounds. acs.org For particularly active substrates like phenols, this method can sometimes lead to bis-iodinated products, highlighting the need for careful control of reaction conditions. acs.org Another approach involves using elemental iodine (I2) in conjunction with silver salts such as Ag2SO4 or AgBF4, which activate the iodine by forming an insoluble silver iodide, thereby generating a potent electrophilic iodine species. nih.gov The choice of reagent and catalyst is crucial for controlling the position of iodination. For example, the iodination of 3,5-dichlorophenol (B58162) using different silver salts and iodine shows varied regioselectivity, preferentially yielding the ortho or para iodinated product depending on the specific reagent used. nih.gov

| Reagent System | Substrate | Product(s) | Yield / Ratio | Reference |

| NIS / p-TsOH | 3,5-Dichlorophenol | 3,5-Dichloro-4-iodophenol | 57% | nih.gov |

| AgBF4 / I2 | 3,5-Dichlorophenol | 3,5-Dichloro-2-iodophenol / 3,5-Dichloro-4-iodophenol | 1:1.1 ratio | nih.gov |

| AgSbF6 / I2 | 3,5-Dichlorophenol | 3,5-Dichloro-2-iodophenol / 3,5-Dichloro-4-iodophenol | 1:1.9 ratio | nih.gov |

Table 1: Comparison of different reagent systems for the regioselective iodination of 3,5-dichlorophenol, demonstrating the influence of the reagent on the position of iodination.

Electrophilic chlorination is a classic example of electrophilic aromatic substitution. wikipedia.org For phenols, the reaction is typically rapid due to the electron-rich nature of the aromatic ring, and it may not require a catalyst. wikipedia.org The mechanism involves the electrophilic attack of a chlorinating agent on the phenoxide ion, which is even more susceptible to attack than the neutral phenol. researchgate.net

Common chlorinating agents include hypochlorous acid (HOCl), which is often generated in situ. nih.gov The initial reaction between phenol and chlorine typically yields 2-chlorophenol (B165306) and 4-chlorophenol (B41353), a result of the preferential attack at the ortho and para positions. nih.gov Subsequent reactions can lead to dichlorinated and trichlorinated products. nih.gov When chlorinating a substituted phenol, such as an iodophenol, the existing substituents will influence the position of the incoming chlorine atom. For instance, the chlorination of p-iodophenol would be directed to the positions ortho to the hydroxyl group. rsc.org More advanced systems, such as mixing phenyliodine bis(trifluoroacetate) (PIFA) with aluminum chloride (AlCl3), can generate a highly reactive reagent for direct and regioselective ortho-chlorination of phenols under mild conditions. researchgate.net

Green Chemistry Principles in the Synthesis of Halogenated Phenols

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. royalsocietypublishing.orgpaperpublications.org This involves strategies like improving energy efficiency and using safer solvents. royalsocietypublishing.orgpaperpublications.org

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry. nih.govresearchgate.net It utilizes the ability of certain materials to transform electromagnetic radiation into heat, leading to efficient and rapid heating. researchgate.net This technique offers significant advantages over conventional heating methods, including dramatically reduced reaction times, improved product yields, and enhanced purity. nih.govpharmacophorejournal.comjaveriana.edu.co The efficient heat transfer is achieved through dielectric heating, which depends on the ability of the solvent or reagents to absorb microwave energy. nih.gov Many organic reactions that traditionally require prolonged heating can be completed in minutes using microwave irradiation, which also reduces the risk of side reactions and decomposition of products. paperpublications.orgresearchgate.net

| Reaction Type | Conventional Heating | Microwave-Assisted | Reference |

| Time | 60 min | 4 min | nih.gov |

| Yield | Lower | 80-95% | nih.gov |

| Time | 72 h | 10 min | paperpublications.org |

| Conversion | ~75% | 100% | paperpublications.org |

Table 2: A comparative overview of reaction times and yields/conversions for representative organic syntheses, illustrating the efficiency gains of microwave-assisted methods over conventional heating.

The use of water as a solvent is a cornerstone of green chemistry. paperpublications.org Traditional organic syntheses often rely on volatile and toxic organic solvents, whereas water is non-toxic, inexpensive, and readily available. Performing reactions in an aqueous medium can simplify workup procedures and reduce environmental impact. researchgate.net Several protocols have been developed for the synthesis and modification of phenols in water or aqueous solutions. organic-chemistry.org For example, an environmentally benign method for the iodination of activated aromatics like phenols uses potassium iodide and ammonium (B1175870) peroxodisulfate in aqueous methanol (B129727) at room temperature. organic-chemistry.org Similarly, the aerobic oxidative hydroxylation of arylboronic acids to produce phenols can be effectively carried out in water under metal-free conditions. organic-chemistry.org These examples demonstrate the feasibility and benefits of incorporating aqueous reaction media into the synthesis of halogenated phenols. organic-chemistry.orgorganic-chemistry.org

Derivatization Strategies for Functionalization

Halogenated phenols, particularly iodoarenes, are highly valuable intermediates in organic synthesis. nih.gov The carbon-iodine bond is relatively weak, making the iodine substituent an excellent leaving group in a variety of transition metal-catalyzed cross-coupling reactions. nih.gov This allows for the derivatization of this compound to introduce a wide range of functional groups.

The iodine atom can be readily substituted or coupled via reactions such as:

Suzuki Coupling: Reaction with boronic acids to form new carbon-carbon bonds.

Heck Reaction: Coupling with alkenes.

Sonogashira Coupling: Reaction with terminal alkynes.

Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds.

These transformations provide access to a diverse array of more complex molecules. Furthermore, the phenolic hydroxyl group itself is a site for derivatization. It can undergo O-alkylation or O-acylation to form ethers and esters, respectively. The ability to selectively functionalize either the C-I bond or the O-H group makes this compound a versatile building block for synthesizing molecules with potential applications in pharmaceuticals and materials science. nih.govmdpi.com

Formation of α,β-Unsaturated Ketimines from Halogenated Phenolic Precursors

The synthesis of α,β-unsaturated ketimines from halogenated phenolic precursors like this compound is a multi-step process that leverages the reactivity of the phenolic ring and hydroxyl group. This pathway typically involves an initial acylation or a related carbon-carbon bond-forming reaction to introduce a ketone functionality, which is subsequently converted to the target ketimine.

A general approach begins with the modification of the phenol to an intermediate that can undergo a Claisen-Schmidt condensation or a similar reaction. For instance, the phenolic hydroxyl group can be protected, followed by ortho-lithiation and reaction with an acylating agent to install a ketone. Alternatively, reactions like the Friedel-Crafts acylation can be employed, though regioselectivity can be a challenge with a substituted ring.

Once a suitable halogenated phenolic ketone is obtained, the formation of the α,β-unsaturated system can be achieved. One established method is the reaction of an α-haloketone with a nitronate anion, which proceeds through an SRN1 mechanism to form α,β-unsaturated ketones. nih.gov The reaction of α-bromoketones with the 2-nitropropyl anion, often under light irradiation in an inert atmosphere, leads to the formation of the desired ethylenic ketones via the elimination of nitrous acid from an intermediate. nih.gov

| Step | Reaction Type | Key Reagents | Intermediate/Product |

| 1 | Acylation | Acyl chloride, Lewis Acid (e.g., AlCl₃) | Halogenated Phenolic Ketone |

| 2 | α,β-Unsaturation | Horner–Wadsworth–Emmons or Aldol Condensation | α,β-Unsaturated Ketone |

| 3 | Imine Formation | Primary Amine (R-NH₂) | α,β-Unsaturated Ketimine |

Synthesis of Chromone (B188151) and Pyrazole-Based Analogues

The structural framework of this compound serves as a valuable starting point for the synthesis of heterocyclic compounds such as chromones and pyrazoles, which are significant scaffolds in medicinal chemistry. nih.govipb.pt The synthesis of these analogues often involves leveraging the phenol hydroxyl group and the activated aromatic ring.

The construction of the chromone ring system (1-benzopyran-4-one) from a phenolic precursor can be achieved through several methods. ijrpc.com A common strategy involves the reaction of the phenol with a β-ketoester under acidic conditions (e.g., using polyphosphoric acid or sulfuric acid as a catalyst) in a Pechmann condensation. Alternatively, the Baker-Venkataraman rearrangement can be employed, where an ortho-hydroxyacetophenone derivative is acylated and then rearranged under basic conditions to form a 1,3-diketone, which subsequently cyclizes to the chromone.

For the synthesis of pyrazole-based analogues, the phenolic starting material is first converted into a precursor containing a 1,3-dicarbonyl moiety or an α,β-unsaturated carbonyl system. For example, a halogenated 2'-hydroxychalcone, derived from the corresponding 2-hydroxyacetophenone, can be reacted with hydrazine (B178648) or its derivatives. This reaction proceeds via a condensation-cyclization sequence to yield 3-(2-hydroxyphenyl)-substituted pyrazolines, which can be subsequently oxidized to the corresponding pyrazoles.

Furthermore, tandem reactions provide an efficient route to chromone-fused pyrazoles. nih.gov A notable method involves the copper-catalyzed tandem O-arylation and oxidative coupling reaction between a 2-pyrazolin-5-one and an ortho-haloarylaldehyde. nih.gov In this context, a derivative of this compound, such as 5-chloro-2-hydroxy-4-iodobenzaldehyde, could serve as the o-haloarylaldehyde component, leading to the formation of complex fused heterocyclic systems. nih.gov

| Heterocycle | Synthetic Strategy | Key Intermediate | Key Reagents |

| Chromone | Pechmann Condensation | Phenol | β-ketoester, Acid Catalyst |

| Chromone | Baker-Venkataraman Rearrangement | o-Hydroxyacetophenone | Acyl Chloride, Base |

| Pyrazole | Knorr Pyrazole Synthesis | 1,3-Diketone | Hydrazine (or derivative) |

| Chromone-Pyrazole Fused | Tandem O-arylation/Coupling | o-Haloarylaldehyde | 2-Pyrazolin-5-one, CuI, Base |

Base-Mediated Reactions for Aryl Halogenated Ethers

Base-mediated reactions are fundamental for converting the phenolic hydroxyl group of this compound into aryl ethers. The most prominent of these methods is the Williamson ether synthesis, a reliable SN2 reaction. pressbooks.pubmasterorganicchemistry.com

The process is initiated by treating the phenol with a suitable base to deprotonate the acidic hydroxyl group, forming a more nucleophilic phenoxide anion. The choice of base is critical and can range from strong bases like sodium hydride (NaH) to milder bases such as potassium carbonate (K₂CO₃). pressbooks.pubucalgary.ca Once formed, the phenoxide ion attacks a primary alkyl halide or tosylate, displacing the leaving group and forming the aryl ether. masterorganicchemistry.comucalgary.ca Due to the SN2 mechanism, this reaction is most efficient with methyl or primary alkyl halides to avoid competing elimination reactions that are common with secondary and tertiary halides. masterorganicchemistry.com

A variation of this method involves using silver oxide (Ag₂O) as a mild base, which allows the free alcohol to react directly with the alkyl halide without the need to pre-form the phenoxide intermediate. pressbooks.pub More advanced protocols for C-H etherification utilize base-catalyzed halogen transfer, where a sacrificial aryl halide and a base like potassium tert-butoxide enable the oxidative coupling of alcohols with heteroarenes. nih.gov While this is typically applied to N-heteroarenes, the principle of base-mediated halogen exchange and subsequent substitution highlights the ongoing development in ether synthesis. nih.gov

The table below summarizes typical conditions for the Williamson ether synthesis.

| Base | Substrate (Electrophile) | Solvent | Typical Conditions |

| Sodium Hydride (NaH) | Primary Alkyl Halide (e.g., CH₃I) | THF, DMF | Anhydrous, Room Temp. to Reflux |

| Potassium Carbonate (K₂CO₃) | Primary Alkyl Halide (e.g., C₂H₅Br) | Acetone (B3395972), Acetonitrile | Reflux |

| Sodium Hydroxide (NaOH) | Primary Alkyl Halide | Water/Organic Biphasic | Phase Transfer Catalyst |

| Silver Oxide (Ag₂O) | Primary Alkyl Halide | DMF | Mild Conditions |

Catalytic Approaches in the Synthesis of this compound Building Blocks

Catalytic methods are indispensable for transforming this compound into a variety of functionalized building blocks for organic synthesis. These approaches primarily target the reactive C-I and C-Cl bonds, as well as the phenolic hydroxyl group, enabling the construction of more complex molecular architectures.

Transition metal catalysis, particularly with palladium, is a cornerstone for forming new carbon-carbon and carbon-heteroatom bonds at the halogenated positions. google.com The greater reactivity of the C-I bond compared to the C-Cl bond allows for selective functionalization at the 3-position.

Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base can introduce new aryl or vinyl groups.

Sonogashira Coupling: Palladium and copper co-catalysis facilitates the coupling with terminal alkynes, yielding substituted alkynylphenols.

Heck Coupling: Palladium-catalyzed reaction with alkenes forms new carbon-carbon bonds, leading to substituted styrenyl derivatives.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling allows for the formation of C-N bonds by reacting the aryl halide with amines.

In addition to modifying the halogen sites, catalytic reactions can also involve the phenol group. Palladium-catalyzed cross-coupling reactions have been developed for the synthesis of aryl ethers from aryl halides and alcohols, providing an alternative to the classical Williamson synthesis, especially for constructing diaryl ethers. google.com

Furthermore, the phenolic ring itself is amenable to catalytic functionalization. Lewis acid-catalyzed Friedel-Crafts alkylation of the electron-rich phenol ring can introduce new alkyl substituents, typically at the positions ortho to the activating hydroxyl group. beilstein-journals.org These catalytic transformations significantly expand the synthetic utility of this compound, allowing it to be converted into a diverse array of complex intermediates.

| Catalytic Reaction | Metal Catalyst | Reactants | Product Type |

| Suzuki Coupling | Palladium(0) | Aryl/Vinyl Boronic Acid | Biaryl or Styrenyl Phenol |

| Sonogashira Coupling | Palladium(0), Copper(I) | Terminal Alkyne | Alkynyl Phenol |

| Heck Coupling | Palladium(0) | Alkene | Substituted Styrenyl Phenol |

| Buchwald-Hartwig Amination | Palladium(0) | Amine | Aryl Amine |

| Friedel-Crafts Alkylation | Lewis Acid (e.g., Sc(OTf)₃) | Phenol, Alkylating Agent | Alkylated Phenol |

Mechanistic Investigations of Chemical Reactivity and Transformations of 4 Chloro 3 Iodophenol

Reaction Pathways and Kinetics of Transformation

The transformation of 4-Chloro-3-iodophenol can proceed through various pathways, primarily driven by photochemical and oxidative processes. The kinetics of these reactions determine the rate at which the compound is degraded and the nature of the resulting products.

Photochemical degradation, initiated by the absorption of UV light, is a significant pathway for the transformation of halogenated phenols. For compounds like this compound, this process can lead to the cleavage of the carbon-halogen bonds. UV irradiation can directly photolyze the molecule or generate reactive species, such as hydroxyl radicals, which then attack the aromatic ring. nih.gov

The degradation of chlorophenols, a related class of compounds, has been shown to follow first-order kinetics. nih.gov While UV irradiation alone can degrade these compounds, the rate is often slow, and complete mineralization (the breakdown into inorganic compounds) is not always achieved. nih.gov The efficiency of photochemical degradation can be significantly enhanced by the addition of oxidizing agents like hydrogen peroxide (H2O2), a process known as the UV/H2O2 advanced oxidation process. nih.gov In the case of 4-chlorophenol (B41353), the combination of UV light and H2O2 leads to a much faster degradation rate compared to UV alone. nih.gov

A proposed mechanism for the photocatalytic degradation of halogenated phenols involves photoreduction, which releases radical ions from the substrate, and photooxidation, which converts water into highly reactive hydroxyl radicals. nih.gov These radicals can then attack the phenol (B47542), leading to its degradation.

Oxidative processes play a crucial role in the transformation of this compound. Advanced oxidation processes (AOPs) that generate highly reactive oxygen species are effective in degrading halogenated phenols. The dominant mechanism in many of these processes is the reaction of the substrate with hydroxyl radicals (*OH). nih.gov

For instance, in the degradation of 4-chlorophenol, the primary reactive species are *OH radicals. nih.gov These radicals can attack the aromatic ring, leading to hydroxylation and dechlorination. acs.org The reaction with *OH radicals is a key step in breaking down the stable aromatic structure. nih.gov

The initial products of the oxidation of 4-chlorophenol can include 4-chlorocatechol (B124253) and hydroquinone (B1673460). acs.org These intermediates can then undergo further oxidation, leading to ring cleavage and eventual mineralization. The specific pathway and the resulting intermediates can be influenced by the reaction conditions, such as pH and the type of oxidant used. acs.org

Phenols, in general, are susceptible to oxidation, and the presence of halogen substituents can influence the reaction pathways. libretexts.org Oxidation of phenols can lead to the formation of quinones, which are dicarbonyl compounds. libretexts.org This transformation is a key step in many biological and chemical oxidation processes. libretexts.org

Role of Halogen Substituents in Aromatic Reactivity

The reactivity of the aromatic ring in this compound is significantly influenced by the presence of the chlorine and iodine substituents. These halogens exert both inductive and resonance effects, which modulate the electron density of the ring and its susceptibility to attack.

Halogens are more electronegative than carbon and therefore exert an electron-withdrawing inductive effect (-I effect). msu.edulibretexts.org This effect deactivates the aromatic ring towards electrophilic attack by pulling electron density away from the ring through the sigma bond. msu.edulibretexts.org The inductive effect of halogens decreases down the group, so chlorine is more inductively withdrawing than iodine. quora.com

Conversely, halogens possess lone pairs of electrons that can be donated to the aromatic ring through resonance (+R or +M effect). libretexts.orgquora.com This electron donation increases the electron density at the ortho and para positions relative to the halogen. quora.com However, the resonance effect of halogens is generally weaker than their inductive effect, especially for chlorine and bromine, due to poor orbital overlap between the halogen's p-orbitals and the carbon's p-orbitals of the benzene (B151609) ring. stackexchange.com

The electronic effects of the halogen substituents play a critical role in stabilizing or destabilizing reaction intermediates and transition states, thereby influencing the reaction pathway and rate.

In electrophilic aromatic substitution, the attack of an electrophile on the aromatic ring forms a positively charged intermediate known as an arenium ion or sigma complex. The electron-withdrawing inductive effect of the halogens destabilizes this positively charged intermediate, slowing down the reaction rate. msu.edu However, the electron-donating resonance effect can help to stabilize the positive charge, particularly when the attack occurs at the ortho or para positions relative to the halogen. stackexchange.com This is why halogens, despite being deactivating, are ortho, para-directors in electrophilic aromatic substitution reactions.

In nucleophilic aromatic substitution (SNA r) reactions, the presence of electron-withdrawing groups is crucial for activating the ring towards nucleophilic attack. wikipedia.org The strong inductive effect of the halogens helps to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. libretexts.org This stabilization lowers the activation energy and facilitates the substitution reaction.

The stability of radical intermediates can also be influenced by halogen substitution. In oxidative pathways, halogen substitution at reactive positions can stabilize aryl radicals, potentially promoting the formation of electrophilic intermediates that can lead to further reactions. researchgate.net

Nucleophilic Aromatic Substitution (SNAr) Reactions in Halogenated Phenols

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for aryl halides, particularly those with electron-withdrawing groups. wikipedia.org In this reaction, a nucleophile displaces a leaving group (such as a halide) on the aromatic ring. The reaction typically proceeds through a two-step addition-elimination mechanism involving a negatively charged intermediate called a Meisenheimer complex. libretexts.org

For SNAr to occur, the aromatic ring must be activated by the presence of strong electron-withdrawing groups, such as nitro groups, positioned ortho or para to the leaving group. wikipedia.org These groups are necessary to stabilize the negative charge of the Meisenheimer complex through resonance. pressbooks.pub

In the context of halogenated phenols like this compound, the hydroxyl group is an activating group for electrophilic substitution but a deactivating group for nucleophilic substitution unless it is deprotonated to form a phenoxide ion. However, the halogen substituents themselves are electron-withdrawing and can facilitate SNAr, albeit to a lesser extent than a nitro group.

Recent research has shown that even unactivated aryl halides can undergo SNAr through radical-mediated pathways. osti.gov In the case of halophenols, homolysis of the O-H bond can generate a phenoxyl radical. This radical acts as a powerful electron-withdrawing group, activating the ring for nucleophilic attack and lowering the barrier for substitution. osti.gov This "homolysis-enabled electronic activation" provides a pathway for SNAr reactions to occur on electron-rich halophenols that would otherwise be unreactive under traditional SNAr conditions. osti.gov

The reactivity of the leaving group in SNAr reactions follows the order F > Cl > Br > I. masterorganicchemistry.com This is because the rate-determining step is the initial attack of the nucleophile, not the departure of the leaving group. The more electronegative the halogen, the more it polarizes the carbon-halogen bond, making the carbon more electrophilic and susceptible to nucleophilic attack. masterorganicchemistry.com

Electrophilic Aromatic Substitution (EAS) Reactivity Profiles

The regiochemical outcome of electrophilic aromatic substitution (EAS) on the this compound ring is governed by the cumulative directing effects of the hydroxyl (-OH), chloro (-Cl), and iodo (-I) substituents. The hydroxyl group is a potent activating group, directing incoming electrophiles to the ortho and para positions due to its ability to donate electron density to the aromatic ring through resonance. pressbooks.pub Conversely, the halogen substituents, chlorine and iodine, are deactivating groups due to their inductive electron withdrawal, yet they also act as ortho, para-directors because of electron donation from their lone pairs via resonance. pressbooks.publibretexts.org

In this compound, the positions ortho to the strongly activating hydroxyl group are C2 and C6. The para position is occupied by the chlorine atom. The directing effects of the substituents are therefore in competition. The -OH group strongly favors substitution at C2 and C6. The -I group directs to its ortho positions (C2 and C4) and its para position (C6). The -Cl group directs to its ortho positions (C3 and C5) and its para position (C1).

The synergy of these effects leads to a predictable reactivity profile. The most activated positions are C2 and C6, which are ortho to the hydroxyl group and also influenced by the directing effects of the halogens. The position C5 is the least likely to be substituted as it is meta to the powerful hydroxyl directing group and sterically hindered by the adjacent chlorine atom.

Considering the activating and directing strengths (-OH >> -I ≈ -Cl), electrophilic attack is predominantly anticipated at the positions ortho to the hydroxyl group. lumenlearning.comyoutube.com Specifically, substitution at the C2 position is favored as it is ortho to the hydroxyl group and also ortho to the iodine atom. The C6 position, while also ortho to the hydroxyl group, is para to the iodine, making it another potential site for substitution. youtube.com

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Position | Activating/Deactivating Influences | Predicted Reactivity |

|---|---|---|

| C2 | ortho to -OH (strongly activating), ortho to -I (deactivating, o,p-directing) | Highly Favored |

| C5 | meta to -OH (disfavored), ortho to -Cl (deactivating, o,p-directing) | Disfavored |

| C6 | ortho to -OH (strongly activating), para to -I (deactivating, o,p-directing) | Favored |

This table is based on established principles of electrophilic aromatic substitution. Specific experimental outcomes may vary based on reaction conditions and the nature of the electrophile.

Metal-Catalyzed Coupling Reactions Involving this compound

This compound is a valuable substrate for metal-catalyzed cross-coupling reactions due to the differential reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds. In palladium-catalyzed reactions such as Suzuki, Heck, and Sonogashira couplings, the C-I bond is significantly more susceptible to oxidative addition to the palladium(0) catalyst than the C-Cl bond. wikipedia.orgnih.gov This chemoselectivity allows for the selective functionalization of the C3 position of the phenol ring while leaving the C-Cl bond at the C4 position intact for potential subsequent transformations.

Suzuki Coupling: The Suzuki-Miyaura coupling reaction enables the formation of carbon-carbon bonds by reacting an organoboron compound with an aryl halide. organic-chemistry.org this compound can be selectively coupled with various arylboronic acids at the C3 position.

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgmdpi.com This reaction can be applied to this compound to introduce alkenyl groups at the C3 position.

Sonogashira Coupling: The Sonogashira reaction is a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org Research has demonstrated the successful and selective coupling of various terminal alkynes with 4-chloro-1-iodobenzene, a closely related substrate, without affecting the C-Cl bond. beilstein-journals.orgbeilstein-journals.org This indicates that this compound would undergo similar selective alkynylation at the C3 position.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction forms carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orgorganic-chemistry.org The higher reactivity of the C-I bond in this compound allows for selective amination at the C3 position.

Table 2: Representative Metal-Catalyzed Coupling Reactions with this compound Analogs

| Reaction Type | Coupling Partners | Catalyst System (Typical) | Product Type |

|---|---|---|---|

| Suzuki Coupling | Arylboronic Acid | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | 4-Chloro-3-arylphenol |

| Heck Reaction | Alkene (e.g., Styrene) | Pd(OAc)₂, Ligand (e.g., PPh₃), Base | 4-Chloro-3-alkenylphenol |

| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | 4-Chloro-3-alkynylphenol |

| Buchwald-Hartwig Amination | Primary/Secondary Amine | Pd₂(dba)₃, Ligand (e.g., BINAP), Base | N-(4-Chloro-3-hydroxyphenyl)amine |

This table provides examples of typical reaction types and conditions. Specific catalysts, ligands, bases, and solvents can be varied to optimize reaction outcomes.

Table of Compounds

| Compound Name |

|---|

| This compound |

| 4-Chloro-3-arylphenol |

| 4-Chloro-3-alkenylphenol |

| 4-Chloro-3-alkynylphenol |

| N-(4-Chloro-3-hydroxyphenyl)amine |

| 4-Chloro-1-iodobenzene |

| Styrene |

| Arylboronic Acid |

| Terminal Alkyne |

| Primary/Secondary Amine |

| Potassium Carbonate |

| Palladium(II) Acetate |

| Triphenylphosphine |

| Copper(I) Iodide |

| Triethylamine |

| Tris(dibenzylideneacetone)dipalladium(0) |

Intermolecular Interactions and Supramolecular Architectures of 4 Chloro 3 Iodophenol Derivatives

Elucidation of Halogen Bonding Interactions (Type I and Type II)

Halogen bonds are highly directional, non-covalent interactions that occur between an electrophilic region on a halogen atom (the σ-hole) and a nucleophile. researchgate.net They are categorized into two main geometries, Type I and Type II, which are distinguished by the angles of interaction. nih.gov In Type I interactions, the two interacting halogen atoms are related by symmetry with approximately equal C-X···X angles (θ1 ≈ θ2), often seen in centrosymmetric motifs. In Type II interactions, the C-X···X angles are different, typically with θ1 ≈ 180° and θ2 ≈ 90°, representing a more "head-to-tail" arrangement where the electrophilic cap of one halogen interacts with the nucleophilic equatorial belt of another. researchgate.net

Single-crystal X-ray diffraction studies of 4-Chloro-3-iodophenol provide definitive experimental evidence for the presence and nature of its halogen bonding interactions. The crystal structure analysis reveals a packing arrangement that features both Type I chlorine-chlorine (Cl···Cl) contacts and Type II iodine-oxygen (I···O) interactions. researchgate.net

Specifically, the chlorine atoms engage in a Type I interaction across a center of inversion. researchgate.netnih.gov This geometric arrangement places the chlorine atoms in a symmetric orientation relative to each other. Concurrently, the iodine atom participates in a Type II halogen bond where it acts as the halogen bond donor, interacting with the phenolic oxygen of a neighboring molecule. researchgate.net This I···O interaction is a crucial structure-directing force, distinct from the hydrogen bonding network.

The crystallographic data for these interactions in a related compound, 3,4-Dichlorophenol (B42033), which uniquely displays both Type I and Type II Cl···Cl contacts, helps to calibrate the nature of these forces. nih.gov In this analogue, the Type I contact has a separation of 3.235 (1) Å, while the Type II contact is longer at 3.408 (1) Å, underscoring their distinct electronic and geometric characters. nih.gov

| Interaction Type | Atoms Involved | Geometry | Role in Crystal Packing |

| Type I Halogen Bond | Cl···Cl | Symmetrical (θ1 ≈ θ2) | Contributes to layer packing |

| Type II Halogen Bond | I···O | L-shaped (θ1 ≈ 180°, θ2 ≈ 90°) | Links molecules via σ-hole interaction |

This interactive table summarizes the halogen bonding interactions observed in the crystal structure of this compound and its analogues.

Computational chemistry offers powerful tools to dissect the energetics and geometries of halogen bonds that are observed experimentally. nih.govmdpi.com Methods such as Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis can be used to characterize and quantify the strength of these interactions. researchgate.net For halogenated phenols, crystal structure prediction protocols using force fields like COMPASS26 have been employed to survey the structural landscape and understand why a particular packing arrangement is preferred. nih.gov

These computational models are essential for understanding the anisotropic distribution of electron density on halogen atoms, which gives rise to the electrophilic σ-hole. nih.gov Modeling confirms that the strength and directionality of halogen bonds are key factors in their structure-directing capabilities. mdpi.comdigitellinc.com For instance, computational surveys on related dihalogenated phenols show that while multiple packing arrangements (e.g., tetragonal vs. monoclinic) may be energetically similar, the preference of a specific halogen to form a certain type of contact (e.g., the preference of bromine for Type II over Type I) can be the deciding factor in the final crystal structure adopted. nih.gov

Analysis of Hydrogen Bonding Networks (O-H···O and O-H···X)

Alongside halogen bonds, the crystal structure of this compound is significantly influenced by a network of classical hydrogen bonds. The primary hydrogen bonding motif observed is the interaction between the hydroxyl group of one phenol (B47542) molecule and the oxygen atom of another (O-H···O). researchgate.net This interaction typically leads to the formation of chains or cyclic synthons that form the primary backbone of the supramolecular assembly.

In the case of this compound, O-H···O hydrogen bonds are a dominant organizing force. researchgate.net In related structures, such as those of 3,4-dichlorophenol and 4-bromo-3-chlorophenol, a characteristic tetramer O-H···O synthon is observed. nih.gov The interplay between these strong hydrogen bonds and the weaker, but highly directional, halogen bonds is a key aspect of the crystal engineering of these compounds.

Furthermore, interactions between the hydroxyl group and a halogen atom (O-H···X) or between the oxygen atom and a halogen (O···X), as seen in the Type II I···O bond in this compound, are also critical. researchgate.netnih.gov In the crystal structure of 3-bromo-4-chlorophenol, a Br···O contact is observed, highlighting the ability of halogen atoms to act as electrophiles and engage with the nucleophilic oxygen. nih.gov

Crystal Engineering and Solid-State Packing Principles

The study of this compound and its analogues is a clear demonstration of the principles of crystal engineering, where a detailed understanding of intermolecular interactions is used to predict and control the formation of crystalline solids. The simultaneous presence of hydrogen bond donors (O-H), hydrogen bond acceptors (O), halogen bond donors (I, Cl), and halogen bond acceptors (O, Cl) makes this system a rich platform for exploring the competition and cooperation between different non-covalent forces. nih.gov

Variable-Temperature Crystallography for Dynamic Interaction Studies

Variable-temperature crystallography is a powerful experimental technique used to study the dynamic nature of intermolecular interactions and their response to thermal energy. As Type I and Type II halogen contacts are chemically distinct, they are expected to exhibit different distance fall-off properties with changes in temperature. nih.gov

By collecting crystallographic data at different temperatures, researchers can analyze the anisotropic thermal expansion of the crystal lattice. This analysis provides insights into the relative strengths and vibrational characteristics of the different non-covalent bonds. For instance, weaker interactions are generally expected to show more significant changes in length upon cooling or heating compared to stronger, more rigid interactions. Such studies on dihalogenated phenols help to further differentiate the energetic and dynamic properties of Type I and Type II halogen bonds, providing a more complete picture of the forces governing their supramolecular architecture. nih.gov

Advanced Analytical and Spectroscopic Characterization in Research on 4 Chloro 3 Iodophenol

High-Resolution Mass Spectrometry for Metabolite and Reaction Product Identification

High-resolution mass spectrometry (HRMS) is an indispensable tool for elucidating the elemental composition of 4-Chloro-3-iodophenol and its various transformation products. By providing highly accurate mass measurements, typically with sub-ppm error, HRMS allows for the confident assignment of molecular formulas to parent ions and their fragments.

In hypothetical metabolic studies, if this compound were to undergo hydroxylation, HRMS could distinguish the resulting di-hydroxylated product from the parent compound by a precise mass shift corresponding to the addition of an oxygen atom. The characteristic isotopic patterns of chlorine (35Cl and 37Cl in an approximate 3:1 ratio) and iodine (monoisotopic at 127I) serve as crucial markers in the mass spectrum, aiding in the identification of halogen-containing fragments.

The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments offer further structural insights. For this compound, characteristic fragmentation pathways would likely involve the loss of iodine, chlorine, or a hydrohalic acid moiety. The analysis of these fragmentation patterns is critical for distinguishing between isomers and identifying the sites of metabolic modification or chemical reaction.

Table 1: Illustrative HRMS Data for this compound and a Hypothetical Metabolite

| Compound | Molecular Formula | Calculated m/z ([M-H]⁻) | Observed m/z | Fragmentation Profile |

|---|---|---|---|---|

| This compound | C₆H₄ClIO | 253.9001 | 253.8995 | Loss of I, Cl, HCl, HI |

| Hydroxylated Metabolite | C₆H₄ClIO₂ | 269.8950 | 269.8943 | Loss of I, Cl, H₂O |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Complex Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structural elucidation of this compound and its complex derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for the unambiguous determination of molecular structure.

In the ¹H NMR spectrum of this compound, the aromatic protons would exhibit distinct chemical shifts and coupling patterns based on their positions relative to the hydroxyl, chloro, and iodo substituents. The proton ortho to the hydroxyl group would likely appear as a doublet, coupled to the adjacent proton. The remaining two aromatic protons would also show characteristic splitting patterns, allowing for their precise assignment.

For more complex derivatives, such as those resulting from substitution reactions, two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed to establish connectivity between protons and carbons, respectively. These experiments are invaluable for piecing together the complete structure of novel compounds derived from this compound.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| ¹H | 6.5 - 7.5 | Multiplets |

| ¹³C | 90 - 160 | Singlets |

Infrared (IR) and UV-Visible Spectroscopy for Reaction Monitoring and Mechanistic Studies

Infrared (IR) and UV-Visible (UV-Vis) spectroscopy are powerful techniques for monitoring the progress of reactions involving this compound and for gaining insights into reaction mechanisms.

IR spectroscopy is particularly useful for identifying the presence of specific functional groups. The IR spectrum of this compound would be characterized by a broad O-H stretching band in the region of 3200-3600 cm⁻¹, characteristic C-H stretching of the aromatic ring around 3000-3100 cm⁻¹, and C=C stretching absorptions in the 1450-1600 cm⁻¹ range. libretexts.orgopenstax.org The C-Cl and C-I stretching vibrations would appear in the fingerprint region at lower wavenumbers. spectroscopyonline.com During a chemical reaction, the disappearance of a reactant's characteristic peak or the appearance of a new peak corresponding to a product can be monitored in real-time to track the reaction's progress.

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorptions in the UV region, typically around 205 nm and a less intense band between 255-275 nm. libretexts.orgpressbooks.pub Changes in the position and intensity of these absorption bands can indicate alterations to the aromatic system or the introduction of new chromophores, providing valuable mechanistic information. researchgate.net

Table 3: Characteristic IR and UV-Vis Absorptions for this compound

| Spectroscopic Technique | Characteristic Absorption | Wavenumber (cm⁻¹) / Wavelength (nm) |

|---|---|---|

| IR | O-H stretch | 3200-3600 |

| Aromatic C-H stretch | 3000-3100 | |

| Aromatic C=C stretch | 1450-1600 | |

| UV-Vis | π → π* transitions | ~205 nm, 255-275 nm |

X-ray Diffraction (XRD) for Single-Crystal and Powder Diffraction Analysis

X-ray diffraction (XRD) is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. nih.gov For this compound, if a suitable single crystal can be grown, single-crystal XRD analysis would provide precise bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and halogen bonding. This detailed structural information is crucial for understanding the compound's physical properties and reactivity.

In cases where single crystals are not obtainable, powder XRD can be used to analyze the bulk crystalline form of the material. This technique provides a characteristic diffraction pattern that can be used to identify the crystalline phase, assess its purity, and determine the unit cell parameters. While not providing the same level of detail as single-crystal XRD, powder diffraction is a valuable tool for characterizing solid-state properties. The analysis of crystal packing can reveal insights into how substituents on a phenol (B47542) ring influence intermolecular interactions. acs.orgmq.edu.au

Chromatographic Techniques for Separation and Purity Assessment in Research (e.g., GC, LC)

Chromatographic techniques are fundamental for the separation and purity assessment of this compound in research samples. Gas chromatography (GC) and liquid chromatography (LC) are the most commonly employed methods.

GC, often coupled with a mass spectrometer (GC-MS), is well-suited for the analysis of volatile and thermally stable compounds. For GC analysis of this compound, derivatization to a more volatile silyl (B83357) ether may be employed to improve chromatographic performance. nih.gov The retention time of the compound is a key identifier, while the peak area provides quantitative information about its concentration. GC-MS combines the separation power of GC with the identification capabilities of mass spectrometry, allowing for the confident identification of the compound and any impurities. acs.org

High-performance liquid chromatography (HPLC) is a versatile technique for the separation and quantification of a wide range of compounds, including those that are not amenable to GC analysis. Reversed-phase HPLC, using a nonpolar stationary phase and a polar mobile phase, would be a suitable method for the analysis of this compound. acs.org The purity of a sample can be assessed by the presence of a single, sharp peak in the chromatogram. Different detectors, such as UV-Vis or mass spectrometry (LC-MS), can be used for detection and identification. ulisboa.pt

Table 4: Overview of Chromatographic Techniques for this compound Analysis

| Technique | Stationary Phase | Mobile Phase | Detection | Application |

|---|---|---|---|---|

| GC-MS | Nonpolar (e.g., polysiloxane) | Inert gas (e.g., He, N₂) | Mass Spectrometry | Separation and identification of volatile compounds and impurities |

| HPLC | Nonpolar (e.g., C18) | Polar (e.g., acetonitrile/water) | UV-Vis, Mass Spectrometry | Separation, quantification, and purity assessment |

Computational Chemistry and Theoretical Modeling of 4 Chloro 3 Iodophenol

Quantum Mechanical Calculations for Electronic Structure and Reactivity Prediction (e.g., DFT)

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the electronic properties of 4-Chloro-3-iodophenol. researchgate.net DFT methods are employed to calculate a variety of molecular properties that govern the compound's reactivity and behavior.

Key electronic properties and reactivity descriptors that can be determined for this compound using DFT include:

Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy is related to the electron-donating ability of the molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. For this compound, the MEP would likely show negative potential (red/yellow) around the electronegative oxygen, chlorine, and iodine atoms, indicating regions susceptible to electrophilic attack. Positive potential (blue) would be expected around the hydrogen atoms.

While specific DFT studies on this compound are not extensively available in the public domain, the principles can be illustrated with data from similar halogenated phenols.

| Calculated Property | Theoretical Method | Typical Basis Set | Predicted Information for this compound |

|---|---|---|---|

| HOMO-LUMO Energy Gap | B3LYP | 6-311++G(d,p) | Indicates chemical stability and reactivity. A smaller gap suggests higher reactivity. |

| Molecular Electrostatic Potential | B3LYP | 6-311++G(d,p) | Highlights electron-rich (negative potential) and electron-poor (positive potential) regions, predicting sites for electrophilic and nucleophilic attack. |

| Dipole Moment | B3LYP | 6-311++G(d,p) | Quantifies the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |

| Atomic Charges | Mulliken Population Analysis | 6-311++G(d,p) | Provides the partial charge on each atom, offering insight into the molecule's charge distribution. |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of this compound, docking simulations can be used to explore its potential interactions with biological targets, such as enzymes or receptors.

For instance, halogenated phenols have been investigated as inhibitors of protein tyrosine kinases (PTKs), which are crucial in cellular signaling pathways and are often implicated in diseases like cancer. nih.gov A hypothetical docking study of this compound with a PTK active site would involve:

Preparation of the Receptor and Ligand: The three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The structure of this compound is generated and optimized using a molecular modeling program.

Docking Simulation: A docking algorithm systematically samples different conformations and orientations of this compound within the binding site of the PTK.

Scoring and Analysis: A scoring function estimates the binding affinity for each pose. The poses with the best scores are then analyzed to identify key interactions, such as hydrogen bonds, halogen bonds, and hydrophobic interactions, between the ligand and the protein's amino acid residues.

The presence of the hydroxyl group in this compound allows for the formation of hydrogen bonds, while the chlorine and iodine atoms can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding.

| Parameter | Description | Potential Finding for this compound |

|---|---|---|

| Binding Affinity (kcal/mol) | An estimation of the strength of the interaction between the ligand and the target protein. Lower values indicate stronger binding. | Would predict the likelihood of this compound inhibiting the target protein. |

| Key Interacting Residues | The specific amino acids in the protein's active site that form bonds or have close contacts with the ligand. | Could identify hydrogen bond donors/acceptors for the hydroxyl group and residues capable of forming halogen bonds with the chlorine and iodine atoms. |

| Binding Pose | The predicted three-dimensional orientation of the ligand within the binding site. | Would reveal the optimal geometry for interaction and how the molecule fits within the active site. |

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or physicochemical properties, respectively. researchgate.netnih.gov For halogenated phenols, QSAR models have been extensively used to predict their toxicity. researchgate.netumi.ac.ma

The development of a QSAR model for the toxicity of a class of compounds including this compound would typically involve:

Data Collection: A dataset of halogenated phenols with experimentally determined toxicity values (e.g., IC50) is compiled.

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecular structure, such as lipophilicity (logP), electronic properties (e.g., HOMO/LUMO energies), and steric parameters.

Model Development and Validation: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical equation that correlates a subset of the most relevant descriptors with the observed toxicity. The model's predictive power is then rigorously validated.

For this compound, descriptors such as the octanol-water partition coefficient (logP) would be important for modeling its bioavailability, while electronic descriptors derived from quantum mechanical calculations would account for its reactivity.

| Descriptor Type | Example Descriptor | Relevance to this compound Activity/Property |

|---|---|---|

| Lipophilicity | logP (Octanol-Water Partition Coefficient) | Influences the compound's ability to cross cell membranes and its distribution in biological systems. |

| Electronic | LUMO Energy | Relates to the molecule's electrophilicity and its potential to react with nucleophilic biological macromolecules. |

| Topological | Wiener Index | Describes the branching and size of the molecule, which can affect its interaction with binding sites. |

| Quantum Chemical | Dipole Moment | Reflects the overall polarity of the molecule, which influences its interactions with polar and non-polar environments. |

Crystal Structure Prediction Methodologies

Crystal structure prediction (CSP) aims to determine the crystal structure of a compound from its chemical diagram alone. While challenging, successful CSP can provide valuable information about the solid-state properties of a material. The crystal structure of this compound is available in the Cambridge Structural Database (CSD), which is a repository for small-molecule crystal structures. cam.ac.uk

The process of CSP typically involves two main steps:

Generation of Candidate Structures: A large number of plausible crystal packing arrangements are generated using computational algorithms. These algorithms explore different space groups and molecular conformations.

Ranking of Candidate Structures: The generated structures are ranked based on their calculated lattice energies. The structures with the lowest energies are considered the most likely to be the experimentally observed crystal structure.

For this compound, the interplay of hydrogen bonding (from the hydroxyl group) and halogen bonding (from the chlorine and iodine atoms) would be a critical factor in determining its crystal packing.

| Structural Feature | Description | Predicted Importance in this compound Crystal Structure |

|---|---|---|

| Hydrogen Bonding | Donated by the hydroxyl group. | A primary directional force, likely leading to the formation of chains or networks of molecules. |

| Halogen Bonding | Involving the chlorine and iodine atoms as halogen bond donors. | Contributes to the overall stability of the crystal lattice and influences the packing arrangement. |

| π-π Stacking | Interactions between the aromatic rings of adjacent molecules. | Can play a role in the close packing of the molecules in the crystal. |

| Space Group | Describes the symmetry of the crystal lattice. | CSP would aim to predict the correct space group from a multitude of possibilities. |

Molecular Dynamics Simulations of Compound Behavior in Biological Environments

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems by simulating the motions of atoms and molecules over time. mdpi.commdpi.com An MD simulation of this compound in a biological environment, such as in aqueous solution or embedded in a lipid bilayer, can reveal important information about its behavior.

In an Aqueous Environment:

An MD simulation of this compound in water would illustrate how the molecule is solvated. The simulation would show the formation of hydrogen bonds between the phenolic hydroxyl group and surrounding water molecules. The hydrophobic aromatic ring would also influence the local water structure.

In a Lipid Bilayer:

To understand how this compound might interact with cell membranes, an MD simulation could be performed with the molecule placed in a model lipid bilayer. Such a simulation could reveal:

The preferred location and orientation of the molecule within the membrane.

The effect of the molecule on the properties of the lipid bilayer, such as its fluidity and thickness.

The potential for the molecule to permeate the membrane.

These simulations rely on force fields, which are sets of parameters that describe the potential energy of the system. The accuracy of the simulation is highly dependent on the quality of the force field used.

| Simulation System | Key Observables | Insights for this compound |

|---|---|---|

| Aqueous Solution | Radial Distribution Functions, Hydrogen Bond Analysis | Characterizes the solvation shell around the molecule and the extent of hydrogen bonding with water. |

| Lipid Bilayer | Position and Orientation within the Bilayer, Order Parameters of Lipids | Predicts whether the molecule resides at the membrane-water interface or penetrates into the hydrophobic core, and how it might disrupt the membrane structure. |

| Protein-Ligand Complex | Root Mean Square Deviation (RMSD), Intermolecular Interactions | Assesses the stability of the binding pose predicted by molecular docking and analyzes the dynamics of the interactions over time. |

Biological and Biomedical Research Applications of 4 Chloro 3 Iodophenol Scaffolds

Molecular Mechanisms of Enzyme Inhibition

Detailed studies elucidating the specific molecular mechanisms of enzyme inhibition by 4-Chloro-3-iodophenol are not extensively available in the current scientific literature. The interactions of this specific halogenated phenol (B47542) with enzyme active sites, including the formation of hydrogen bonds, hydrophobic interactions, or potential covalent modifications, have not been specifically characterized.

Investigation of Enzyme-Substrate Binding Dynamics

Specific investigations into the enzyme-substrate binding dynamics for this compound are not prominently documented. Research employing techniques such as X-ray crystallography or NMR spectroscopy to characterize the conformational changes in an enzyme upon binding of this compound, or to measure the rates of association and dissociation, has not been identified. While studies on other substituted phenols exist, direct data on the binding dynamics of this compound is lacking.

Inhibition Kinetics and Reversibility Studies (e.g., Cytochrome P450 isoforms, PfFabI)

There is a lack of specific data in the peer-reviewed literature detailing the inhibition kinetics and reversibility of this compound with respect to key enzyme targets such as Cytochrome P450 isoforms or Plasmodium falciparum enoyl-acyl carrier protein reductase (PfFabI). While the broader class of chlorophenols has been investigated for inhibitory effects on various enzymes, specific kinetic parameters such as the inhibition constant (Kᵢ) and the type of inhibition (e.g., competitive, non-competitive, uncompetitive) for this compound have not been determined or published.

| Enzyme Target | Inhibition Constant (Kᵢ) | Type of Inhibition | Reversibility |

|---|---|---|---|

| Cytochrome P450 Isoforms | Data Not Available | Data Not Available | Data Not Available |

| PfFabI | Data Not Available | Data Not Available | Data Not Available |

Receptor Binding Profiling and Ligand Design Principles

A comprehensive receptor binding profile for this compound is not available in the scientific literature. Consequently, its specific affinity and selectivity for various receptors are unknown, and principles for designing ligands based on its scaffold have not been established.

G-Protein Coupled Receptor (GPCR) Modulators (e.g., GPR84)

Research specifically identifying or evaluating this compound as a modulator of G-Protein Coupled Receptors (GPCRs), including the orphan receptor GPR84, has not been published. Studies detailing its potential agonist or antagonist activity, binding affinity (e.g., Kₐ, Kᵦ), or efficacy at GPR84 or other GPCRs are currently absent from the literature.

Estrogen Receptor (ER) Ligand Interactions and Modulatory Mechanisms

There are no specific studies available that investigate the interaction between this compound and the estrogen receptor (ER). Data on its binding affinity for ERα or ERβ isoforms, or its potential to act as an agonist or antagonist to modulate receptor activity, has not been reported.

| Receptor Target | Binding Affinity (Kᵢ/Kₐ) | Functional Activity |

|---|---|---|

| GPR84 | Data Not Available | Data Not Available |

| Estrogen Receptor (ERα) | Data Not Available | Data Not Available |

| Estrogen Receptor (ERβ) | Data Not Available | Data Not Available |

| Histamine (B1213489) Receptors | Data Not Available | Data Not Available |

Histamine Receptor Antagonism Studies

Specific research focused on the potential histamine receptor antagonism of this compound is not found in the existing scientific literature. There is no available data to characterize its activity at any of the histamine receptor subtypes (H1, H2, H3, H4).

Structure-Activity Relationship (SAR) and Structure-Binding Relationship (SBR) Analysis

The biological activities of phenolic compounds are intrinsically linked to their chemical structures. For halogenated phenols such as this compound, the nature, position, and number of halogen substituents on the aromatic ring are critical determinants of their potency and selectivity. Structure-Activity Relationship (SAR) and Structure-Binding Relationship (SBR) analyses provide a framework for understanding how these structural features translate into specific biological effects.

Influence of Halogenation Pattern on Biological Potency and Selectivity

The halogenation pattern on a phenol ring significantly modulates its physicochemical properties, such as lipophilicity (hydrophobicity), electronic character, and steric bulk, which in turn dictate its biological activity. nih.gov The introduction of halogen atoms, particularly chlorine and iodine, can enhance the antimicrobial and other biological potencies of the phenolic scaffold.

Research into the developmental toxicity of substituted phenols has shown that increasing lipophilicity, often enhanced by halogenation, and the electron-withdrawing ability of substituents can correlate with increased maternal toxicity. nih.gov However, the properties promoting general toxicity may differ from those that drive specific therapeutic activities like antimicrobial or anticancer effects. nih.gov

The specific placement of a chlorine atom at position 4 and an iodine atom at position 3 on the phenol ring of this compound creates a unique electronic and steric profile. Halogenation can play a critical role in enhancing the activity of phenolic compounds. For instance, a study on 126 halogenated compounds identified five potent halogenated phenols for inhibiting Staphylococcus aureus biofilms, with 2,4,6-triiodophenol (B146134) being the most effective. nih.gov This highlights that the type and number of halogens are key to potency. The presence of both chlorine and iodine in this compound suggests a multi-faceted influence on its interactions with biological targets. The iodine atom, in particular, can participate in halogen bonding, a type of non-covalent interaction that can influence how the molecule binds to target proteins or receptors. researchgate.net

| Parameter | Influence of Halogenation (Cl, I) | Effect on Biological Potency |

|---|---|---|

| Lipophilicity (log P) | Increases with the addition of halogens. | Generally enhances membrane permeability and can increase potency, but may also increase general toxicity. nih.gov |

| Electronic Effects (Sigma, σ) | Halogens are electron-withdrawing, affecting the acidity of the hydroxyl group. | Modulates the ionization state of the phenol, which is crucial for protein binding and membrane interaction. nih.gov |

| Steric Bulk | Iodine is significantly larger than chlorine, influencing the molecule's shape and fit into binding sites. | Can either enhance or hinder binding to a target, contributing to selectivity. |

| Halogen Bonding | Iodine is a strong halogen bond donor, enabling specific interactions with electron-rich atoms (O, N, S) in biological targets. researchgate.net | Can provide additional binding affinity and specificity, leading to higher potency. |

Conformational Analysis and Bioactive Conformations

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule (rotamers) and their relative energies. lumenlearning.com For substituted phenols like this compound, the orientation of the hydroxyl (-OH) group relative to the benzene (B151609) ring and its substituents is a key conformational feature. The rotation around the carbon-oxygen bond of the phenol results in different conformers, and the presence of adjacent substituents can create energy barriers to this rotation. researchgate.netacs.org

The most stable conformation, or the specific "bioactive conformation" that binds to a biological target, is crucial for activity. asu.edu In substituted phenols, the hydroxyl group can orient itself to be syn or anti to a substituent. researchgate.net The presence of the bulky iodine atom at the ortho position (position 3) relative to the hydroxyl group in this compound would likely create a significant rotational barrier, favoring a conformation where steric hindrance is minimized.

Computational studies and experimental data, such as X-ray crystallography, can determine the preferred conformations. rsc.org The crystal structure of this compound shows specific intermolecular interactions, including O-H···O hydrogen bonds and halogen interactions (I···O and Cl···Cl), which stabilize a particular conformation in the solid state. researchgate.net This solid-state structure provides a strong indication of a low-energy conformation that may be relevant for its interaction with biological targets. The ability of the molecule to adopt a specific low-energy shape that is complementary to a target's binding site is fundamental to its biological function.

Development of Novel Antimicrobial Agents: Mechanistic Insights

Phenolic compounds are well-established antimicrobial agents that can act through multiple mechanisms. rroij.com Halogenation often enhances this activity. The antimicrobial action of compounds like this compound is generally attributed to a cascade of effects on the bacterial cell rather than a single target. nih.gov

Key mechanistic insights include:

Membrane Disruption : Halogenated phenols can intercalate into the bacterial cell membrane, disrupting its integrity. This leads to increased permeability, leakage of essential intracellular components like ions and ATP, and ultimately, cell death. nih.gov This mechanism is common for many phenolic compounds.

Protein Denaturation : Phenols can denature and coagulate proteins. rroij.com This includes critical enzymes and structural proteins. By altering the conformation of membrane proteins, they can impair transport and energy production processes. nih.gov

Inhibition of Key Enzymes : These compounds can act as enzyme inhibitors. The specific electronic and steric properties of this compound would allow it to bind to the active sites of essential bacterial enzymes, disrupting metabolic pathways.

Repression of Virulence Factors : Recent studies on halogenated phenols have shown they can control key virulence factors in bacteria. For example, 2,4,6-triiodophenol was found to repress the expression of RNAIII, a key regulator of biofilm formation and virulence in S. aureus. nih.govdntb.gov.ua It also impaired hemolysis and protease activities in S. aureus and reduced motility in other pathogens. nih.gov

| Mechanism | Description | Reference |

|---|---|---|

| Cell Membrane Damage | Disruption of membrane structure, leading to increased permeability and leakage of cellular contents. | nih.gov |

| Protein Coagulation | Denaturation of essential cytoplasmic and membrane proteins, leading to loss of function. | rroij.com |

| Enzyme Inhibition | Binding to and inhibiting enzymes crucial for bacterial metabolism and survival. | nih.gov |

| Virulence Factor Repression | Downregulation of genes responsible for producing toxins, forming biofilms, and motility. | nih.gov |

Exploration of Anticancer Research Potential at the Molecular Level

The structural features of this compound make it an interesting scaffold for anticancer drug development. Research into related compounds provides molecular-level insights into this potential. For instance, a series of compounds synthesized from 2-amino-4-chlorophenol, a structurally similar molecule, were evaluated for their anticancer activity. nih.gov

A key molecular target in cancer therapy is tubulin. The polymerization of tubulin into microtubules is essential for cell division, making it a prime target for cytotoxic agents. Molecular docking studies on analogues of 4-chloro-2-aminophenol have shown that these molecules can bind efficiently to the colchicine (B1669291) binding site of tubulin. nih.gov This binding interferes with microtubule dynamics, leading to cell cycle arrest and apoptosis.

In one study, a derivative, 4-chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol, demonstrated significant growth inhibition against several cancer cell lines. nih.gov Molecular docking of this compound into the tubulin-combretastatin A4 complex (PDB ID: 5LYJ) revealed a high binding affinity, with a docking score of -8.030 kcal/mol. The molecule was found to fit within a hydrophobic cavity, interacting with key amino acid residues such as Leu252, Ala250, Leu248, Cys241, and Val238. nih.gov

These findings suggest that a 4-chlorophenol (B41353) scaffold can serve as a basis for designing potent tubulin inhibitors. The specific halogenation pattern of this compound could further enhance such interactions through halogen bonding and optimized hydrophobic contacts, making it a candidate for further investigation in anticancer research at the molecular level.

| Compound | Target Protein (PDB ID) | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|---|